2-Fluoro-2-(piperidin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(piperidin-3-yl)acetic acid is a fluorinated organic compound that features a piperidine ring substituted with a fluoro group and an acetic acid moiety. The presence of the piperidine ring, a common structural motif in medicinal chemistry, makes this compound of significant interest in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a piperidine precursor with a fluorinating agent such as N-fluoropyridinium salts in the presence of a strong acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available piperidine derivativesThe use of catalysts and optimized reaction conditions is crucial to achieve scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(piperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding non-fluorinated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with an amine could produce an amino derivative .
Scientific Research Applications
2-Fluoro-2-(piperidin-3-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to increased potency and selectivity in its biological effects . The piperidine ring may also contribute to the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated compound with similar applications in drug synthesis.
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Uniqueness: 2-Fluoro-2-(piperidin-3-yl)acetic acid is unique due to the combination of the fluoro group and the piperidine ring, which imparts distinct chemical and biological properties. The fluoro group enhances metabolic stability and binding affinity, while the piperidine ring provides structural flexibility and biological activity .
Properties
Molecular Formula |
C7H12FNO2 |
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Molecular Weight |
161.17 g/mol |
IUPAC Name |
2-fluoro-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C7H12FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
HQHOISFMUVLTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)F |
Origin of Product |
United States |
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